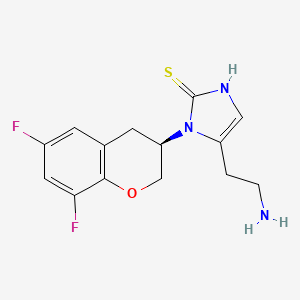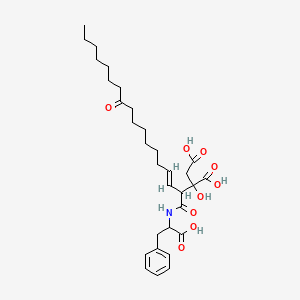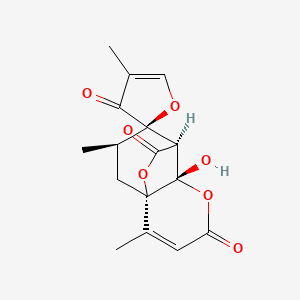
malettinin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple chiral centers and a spiro linkage between a tricyclic dodecane and a furan ring. The presence of hydroxyl and methyl groups further adds to its chemical diversity, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione typically involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl and methyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tricyclic dodecane structure through cyclization reactions.
Spiro Linkage Formation: Introduction of the spiro linkage between the tricyclic dodecane and the furan ring.
Functional Group Introduction: Addition of hydroxyl and methyl groups using reagents like methyl iodide and sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,2’-oxirane]: Another spirocyclic compound with a simpler structure.
Spiro[4.5]decane: A spirocyclic compound with a different ring system.
Spiro[5.5]undecane: A spirocyclic compound with a larger ring system.
Uniqueness
(1S,6S,7S,8R,9R)-6-hydroxy-2,4’,9-trimethylspiro[5,11-dioxatricyclo[53201,6]dodec-2-ene-8,2’-furan]-3’,4,12-trione is unique due to its complex structure, multiple chiral centers, and diverse functional groups
Eigenschaften
Molekularformel |
C16H16O7 |
|---|---|
Molekulargewicht |
320.29 g/mol |
IUPAC-Name |
(1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione |
InChI |
InChI=1S/C16H16O7/c1-7-6-21-15(12(7)18)9(3)5-14-8(2)4-10(17)22-16(14,20)11(15)13(19)23-14/h4,6,9,11,20H,5H2,1-3H3/t9-,11+,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
AENQUCGUWJQFLJ-STMGQDDNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]23C(=CC(=O)O[C@]2([C@H]([C@@]14C(=O)C(=CO4)C)C(=O)O3)O)C |
Kanonische SMILES |
CC1CC23C(=CC(=O)OC2(C(C14C(=O)C(=CO4)C)C(=O)O3)O)C |
Synonyme |
malettinin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



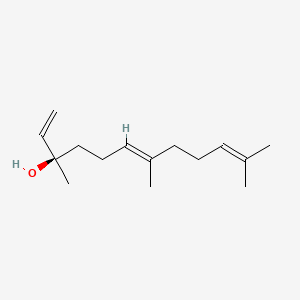
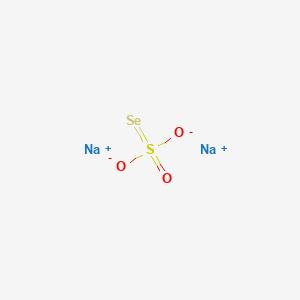
![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)

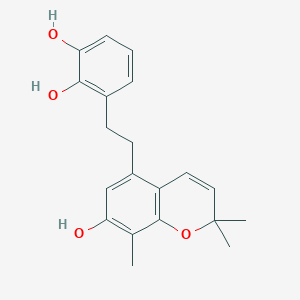
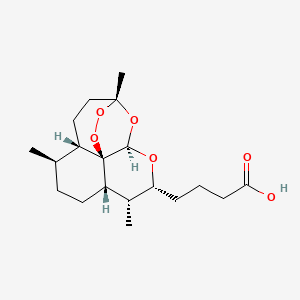
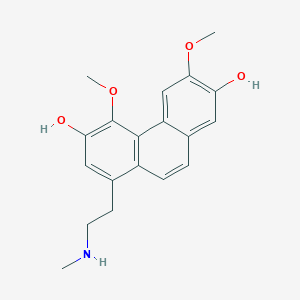
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)
